molecular formula C13H19NO3S B3039525 4-((2-Methoxyphenylsulfonyl)methyl)piperidine CAS No. 1160245-64-6

4-((2-Methoxyphenylsulfonyl)methyl)piperidine

Cat. No. B3039525
CAS RN: 1160245-64-6
M. Wt: 269.36 g/mol
InChI Key: HRBOXNDLHYGOKM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-((2-Methoxyphenylsulfonyl)methyl)piperidine” consists of a piperidine ring with a methoxyphenylsulfonyl methyl group attached . The empirical formula is C13H20ClNO3S, and the molecular weight is 305.82 .


Chemical Reactions Analysis

Piperidine derivatives, such as “this compound”, are involved in a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial for the synthesis of biologically active piperidines .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its SMILES string is O=S(C1=C(OC)C=CC=C1)(CC2CCNCC2)=O.Cl .

Scientific Research Applications

Microwave-Assisted Synthesis of Sulfonyl Hydrazones

A study by Karaman et al. (2016) explores the synthesis of sulfonyl hydrazones with piperidine derivatives. The research demonstrates the potential of these compounds in medicinal chemistry, particularly highlighting their antioxidant and anticholinesterase activities. This suggests a significant role of 4-((2-Methoxyphenylsulfonyl)methyl)piperidine in the development of new pharmaceuticals with potential health benefits (Karaman et al., 2016).

Enzyme Inhibitory Activities

Virk et al. (2018) report on the enzyme inhibitory activities of certain piperidine analogues, including those with a 4-methoxyphenylsulfonyl group. These compounds show promise in inhibiting key enzymes, indicating the potential of this compound in therapeutic applications, particularly in targeting specific biochemical pathways (Virk et al., 2018).

Piperidine Skeleton Modification

Matsumura et al. (1996) focus on the modification of the piperidine skeleton, specifically the introduction of certain groups at the 4-position. This research underscores the versatility and significance of piperidine derivatives, including this compound, in organic synthesis and potential pharmaceutical applications (Matsumura et al., 1996).

Anodic Methoxylation

Duquet et al. (2010) study the anodic methoxylation of piperidine compounds, providing insights into the chemical behavior and potential industrial applications of this compound in various chemical synthesis processes (Duquet et al., 2010).

Serotonin Receptor Agonists

Research by Sonda et al. (2004) and (2003) focuses on benzamide derivatives with piperidin-4-ylmethyl structures, indicating the role of compounds like this compound in the development of selective serotonin receptor agonists. These studies highlight the potential medical applications in treating disorders related to serotonin receptors (Sonda et al., 2004), (Sonda et al., 2003).

Multireceptor Profile and Selectivity

A study by Canale et al. (2016) investigates arylsulfonamide derivatives of piperidines for their selectivity towards the 5-HT7 receptor. This research offers insights into the design and potential use of this compound in creating selective ligands or multifunctional agents for treating complex diseases (Canale et al., 2016).

Corrosion Inhibition

A study by Kaya et al. (2016) examines the efficiency of piperidine derivatives in inhibiting the corrosion of iron, providing a potential industrial application of this compound in materials science and corrosion prevention (Kaya et al., 2016).

Antioxidant and Antimicrobial Potential

Research by Harini et al. (2014) on novel piperidin-4-one oxime esters, which could include derivatives of this compound, highlights their antioxidant and antimicrobial potential. This opens up possibilities for applications in medical and pharmaceutical fields (Harini et al., 2014).

Future Directions

“4-((2-Methoxyphenylsulfonyl)methyl)piperidine” has potential applications in various fields of research and industry. As a piperidine derivative, it could play a significant role in the development of new pharmaceuticals .

properties

IUPAC Name

4-[(2-methoxyphenyl)sulfonylmethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-17-12-4-2-3-5-13(12)18(15,16)10-11-6-8-14-9-7-11/h2-5,11,14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBOXNDLHYGOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)CC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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